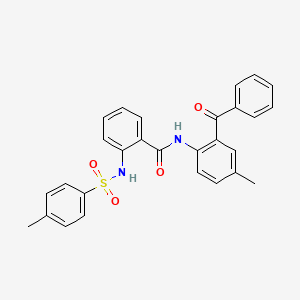

N-(2-BENZOYL-4-METHYLPHENYL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O4S/c1-19-12-15-22(16-13-19)35(33,34)30-26-11-7-6-10-23(26)28(32)29-25-17-14-20(2)18-24(25)27(31)21-8-4-3-5-9-21/h3-18,30H,1-2H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATWBZHGVSBFRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-(4-methylbenzenesulfonamido)benzamide is a compound of significant interest in the field of medicinal chemistry and agricultural science due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a complex structure that contributes to its biological properties.

Biological Activity

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. In a study assessing its effectiveness against various plant pathogens, the compound showed significant inhibition rates:

| Pathogen | Inhibition Rate (%) at 100 mg/L |

|---|---|

| Rhizoctonia solani Kuhn | 44.88% |

| Sclerotinia sclerotiorum | 74.16% |

| Botrytis cinerea | 88.25% |

| Fusarium graminearum | 58.17% |

| Southern corn leaf blight | 69.39% |

Among these, the highest inhibition was observed against Botrytis cinerea , with an EC50 value of 19.49 mg/L , indicating a strong correlation between concentration and antimicrobial effect (linear regression equation: , correlation coefficient ) .

The precise mechanism by which this compound exerts its antimicrobial effects is not fully elucidated but is believed to involve disruption of cellular integrity in pathogens, possibly through interference with essential metabolic pathways or structural components.

Case Studies

- Agricultural Applications : A patent describes the use of this compound as a pesticide, highlighting its ability to inhibit pathogenic bacteria in crops, thus providing an effective means for crop protection against fungal diseases .

- Pharmaceutical Development : The compound has been explored for potential applications in drug development due to its structural similarity to other bioactive amides known for their therapeutic effects .

- Toxicological Studies : Preliminary studies indicate that while the compound shows effective antimicrobial properties, further research is necessary to assess its toxicity profile and environmental impact when used as a pesticide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Moieties

a. N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()

- Structure : Contains a 4-methylbenzenesulfonamide group but lacks the benzamide moiety.

- Synthesis : Prepared via azide substitution of a tosylated precursor.

- Relevance : Highlights the versatility of sulfonamide intermediates in click chemistry or prodrug development. The absence of the benzamide group in this compound may reduce hydrogen-bonding capacity compared to the target compound .

b. N-(4-sulfamoylphenyl)-2-sulfanylbenzamide ()

- Structure : Features a sulfamoyl (SO₂NH₂) group and a thiol (-SH) substituent.

- The thiol group offers redox activity, which is absent in the target .

c. N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide ()

- Structure : Contains a pyridine-aniline hybrid linked to 4-methylbenzenesulfonamide.

- Comparison: The pyridine ring introduces basicity, which may alter binding interactions in biological systems.

Benzamide Derivatives with Antiproliferative Activity

a. 2,3-Disubstituted 1,3-thiazolidin-4-one derivatives ()

- Structure: Includes a benzamide moiety linked to a thiazolidinone scaffold.

- Activity: Demonstrated G1 cell cycle arrest and apoptosis in renal cancer cells. The benzamide group was critical for activity, analogous to its role in the target compound. However, the thiazolidinone ring in these derivatives introduces conformational constraints absent in the target .

b. N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide ()

- Structure: Features a thiazole ring and a phenoxyphenyl substituent.

- Comparison: The thiazole enhances π-π stacking interactions, while the phenoxyphenyl group increases lipophilicity. The target compound’s 4-methylbenzenesulfonamido group may offer better solubility than the azepane-sulfonyl group in this analogue .

Substituted Benzamides with Varied Pharmacophores

a. N-(4-Methoxyphenyl)-2-(methylamino)benzamide ()

- Structure: Includes a methoxyphenyl group and a methylamino substituent.

- The methylamino substituent may facilitate protonation at physiological pH, unlike the sulfonamido group .

b. 3-{5-[(1R)-1-Amino-1-methyl-2-phenylethyl]-1,3,4-oxadiazol-2-yl}-N-[(1R)-1-(4-fluorophenyl)ethyl]benzamide ()

Comparative Data Table

*Estimated based on formula.

Key Findings and Implications

Sulfonamide vs. Sulfamoyl Groups : The 4-methylbenzenesulfonamido group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas sulfamoyl () or azide () substituents alter solubility and reactivity .

Benzamide Role : The benzamide moiety is critical in antiproliferative analogs (), suggesting the target compound may share similar bioactivity .

Synthetic Flexibility : The target compound’s structure allows modular synthesis via sulfonylation and amide coupling, akin to methods in and .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(2-benzoyl-4-methylphenyl)-2-(4-methylbenzenesulfonamido)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example:

Sulfonamide Coupling : React 4-methylbenzenesulfonyl chloride with a benzamide precursor under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C for 2–4 hours.

Benzoylation : Introduce the 2-benzoyl-4-methylphenyl group via nucleophilic acyl substitution using benzoyl chloride in the presence of a coupling agent (e.g., DCC/DMAP) in dry THF.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from methanol/water (4:1) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Key Techniques :

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and sulfonamide S=O bands (~1150–1350 cm⁻¹).

- NMR (¹H/¹³C) : Assign aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and sulfonamide NH (δ ~10 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate purity (>95%) .

Q. What in vitro models are used to evaluate its biological activity?

- Experimental Design :

- Cell Lines : Use human cancer cell lines (e.g., renal adenocarcinoma 769-P or hepatoblastoma HepG2) and normal controls (e.g., GMK monkey kidney cells).

- Assays :

- MTT/Proliferation : Assess IC₅₀ values after 48–72 hours of exposure.

- Apoptosis : Quantify caspase-3/7 activity via fluorometric assays.

- Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to detect G1/S arrest .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations elucidate the molecular conformation and reactivity?

- Structural Analysis :

Crystallography : Grow single crystals via slow evaporation (methanol/chloroform). Use software like ORTEP-III ( ) to generate 3D thermal ellipsoid plots and analyze bond angles/distances.

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. Compare experimental (XRD) and theoretical (DFT) bond parameters to validate accuracy .

Q. How to resolve discrepancies in reported biological activities across studies?

- Contradiction Analysis :

Dose-Dependency : Check if conflicting results arise from non-linear dose-response curves (e.g., hormetic effects at low doses).

Structural Analogues : Compare substituent effects (e.g., 4-methylphenyl vs. trifluoromethyl groups) using SAR data. For example, the benzamide moiety is critical for apoptosis induction, while methyl groups enhance metabolic stability .

Assay Variability : Standardize protocols (e.g., serum concentration in cell culture) to minimize inter-lab variability.

Q. What strategies optimize synthesis yield and purity for large-scale research applications?

- Optimization Steps :

Solvent Selection : Replace dichloromethane with acetonitrile to improve reaction homogeneity.

Catalyst Screening : Test alternatives to DCC (e.g., EDCI/HOBt) for lower toxicity.

Purification : Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) for challenging separations.

Scale-Up : Employ continuous flow reactors to enhance reproducibility .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- SAR Framework :

Core Modifications : Synthesize analogues with variations in the benzoyl (e.g., electron-withdrawing substituents) or sulfonamide (e.g., bulkier aryl groups) moieties.

Biological Testing : Evaluate changes in cytotoxicity (IC₅₀), selectivity indices (normal vs. cancer cells), and pharmacokinetic properties (e.g., logP for lipophilicity).

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like tubulin or kinases .

Q. What computational tools predict physicochemical properties and metabolic stability?

- Tools and Workflows :

- Lipinski’s Rule of Five : Assess drug-likeness via Molinspiration or SwissADME.

- Metabolism Prediction : Use GLORYx for phase I/II metabolism pathways or CypReact for cytochrome P450 interactions.

- Solubility : Estimate via COSMO-RS (TURBOMOLE) or QSPR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.